2-(5-bromo-2-fluorophenoxy)ethan-1-amine hydrochloride
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Overview
Description
2-(5-bromo-2-fluorophenoxy)ethan-1-amine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. It is characterized by the presence of a bromo and fluorine substituent on a phenoxy group, which is linked to an ethanamine moiety. This compound is often used in the synthesis of pharmaceuticals and other organic compounds due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-2-fluorophenoxy)ethan-1-amine hydrochloride typically involves the following steps:
Bromination and Fluorination: The starting material, phenol, undergoes bromination and fluorination to introduce the bromo and fluorine substituents.
Ether Formation: The brominated and fluorinated phenol is then reacted with ethylene oxide to form the phenoxyethanol intermediate.
Amination: The phenoxyethanol intermediate is subsequently reacted with ammonia or an amine to introduce the ethanamine group.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-bromo-2-fluorophenoxy)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromo and fluorine substituents can be replaced by other groups through nucleophilic substitution.
Oxidation and Reduction: The ethanamine moiety can be oxidized to form corresponding imines or reduced to form amines.
Coupling Reactions: The phenoxy group can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Major Products
Substitution: Products include derivatives with different substituents on the phenoxy ring.
Oxidation: Products include imines and other oxidized forms.
Reduction: Products include primary and secondary amines.
Scientific Research Applications
2-(5-bromo-2-fluorophenoxy)ethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly those targeting neurological conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-bromo-2-fluorophenoxy)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The bromo and fluorine substituents can enhance binding affinity to certain receptors or enzymes, leading to modulation of their activity. The ethanamine moiety can interact with neurotransmitter systems, potentially affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-bromo-5-fluorophenyl)ethan-1-amine hydrochloride
- 2-(5-bromo-2-fluorophenyl)ethan-1-amine
Uniqueness
2-(5-bromo-2-fluorophenoxy)ethan-1-amine hydrochloride is unique due to the presence of both bromo and fluorine substituents on the phenoxy group, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern is less common compared to other similar compounds, making it a valuable intermediate in synthetic chemistry and pharmaceutical research.
Properties
IUPAC Name |
2-(5-bromo-2-fluorophenoxy)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFNO.ClH/c9-6-1-2-7(10)8(5-6)12-4-3-11;/h1-2,5H,3-4,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMNXYVMRFECJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OCCN)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClFNO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.52 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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